(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione
Description
(Z)-3-(((5-Chloropyridin-2-yl)amino)methylene)chroman-2,4-dione is a synthetic chroman-2,4-dione derivative featuring a substituted pyridinylamino-methylene group at the 3-position of the chroman ring. The chroman-2,4-dione core is a bicyclic system fused with a ketone and lactone moiety, which is structurally analogous to coumarin derivatives but with distinct electronic and steric properties due to the dione functionality. The (Z)-configuration of the methylene-amino linkage is critical for its molecular interactions, particularly in biological systems.
Properties
Molecular Formula |
C15H9ClN2O3 |
|---|---|
Molecular Weight |
300.69 g/mol |
IUPAC Name |
3-[(5-chloropyridin-2-yl)iminomethyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-5-6-13(17-7-9)18-8-11-14(19)10-3-1-2-4-12(10)21-15(11)20/h1-8,19H |
InChI Key |
WMKSZKIBAFXLPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with chroman-2,4-dione and 5-chloropyridin-2-amine.
Condensation Reaction: The key step involves the condensation of chroman-2,4-dione with 5-chloropyridin-2-amine in the presence of a suitable catalyst, such as acetic acid or a base like triethylamine, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient and reusable catalysts to minimize waste and reduce production costs.
Automated Purification: Implementing automated systems for purification to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation Products: Various oxidized derivatives depending on the extent and conditions of the reaction.
Reduction Products: Reduced forms of the original compound, often with altered functional groups.
Substitution Products: Compounds with new substituents replacing the chlorine atom on the pyridinyl ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C14H10ClN3O3
- Molecular Weight : 303.70 g/mol
- IUPAC Name : (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione
The structure features a chromanone core, which is known for its diverse biological activities. The presence of the chloropyridine moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of chromanones, including (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione, exhibit promising anticancer properties. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation | |
| HepG2 | 20 | Inhibition of cell cycle progression |
Antidiabetic Properties
The compound has also been evaluated for its potential as an antihyperglycemic agent. A study reported that it exhibits significant α-glucosidase inhibitory activity, which is crucial for controlling postprandial blood glucose levels.
Insecticidal Activity
In agricultural applications, (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione has been studied for its insecticidal properties. The compound was found to be effective against several pest species, highlighting its potential as a natural pesticide.
| Pest Species | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|
| Aedes aegypti | 85 | 100 |
| Spodoptera frugiperda | 90 | 150 |
Synthesis and Biological Evaluation
A study conducted on the synthesis of chromanone derivatives included (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione. The synthesized compound was subjected to various biological assays, confirming its potential as an anticancer and antidiabetic agent through in vitro testing on human cell lines.
Field Trials for Insecticidal Activity
Field trials were conducted to assess the effectiveness of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione against agricultural pests. Results showed significant reductions in pest populations compared to untreated controls, suggesting its viability as a sustainable agricultural solution.
Mechanism of Action
The mechanism of action of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
The following sections compare (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Chroman-2,4-dione Derivatives
Chroman-2,4-dione derivatives share the core bicyclic dione structure but differ in substituents and coordination chemistry:
Key Observations :
- The (Z)-configuration in the target compound may enhance DNA interaction compared to non-planar analogs.
- The 5-chloropyridinyl group could improve lipophilicity and target affinity relative to phenyl or alkyl substituents.
Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-dione derivatives (e.g., YPC-21440, YPC-21817) feature a five-membered thiazolidine ring instead of chroman:
Key Observations :
- Thiazolidine-diones prioritize kinase inhibition, while chroman-diones focus on DNA damage or ROS pathways.
- The chroman core’s rigidity may reduce metabolic degradation compared to thiazolidine analogs.
Imidazolidine-2,4-dione Derivatives
Imidazolidine-2,4-dione derivatives (e.g., 19a, 19b) exhibit a fully saturated five-membered ring:
| Compound | Substituents | Yield | ESI-MS [M+H]<sup>+</sup> | Reference |
|---|---|---|---|---|
| 19a | 4-Trifluoromethylphenyl | 47.7% | 277.1 | |
| 19b | 4-Fluorophenyl | 52.4% | 227.1 |
Key Observations :
- The target compound’s chroman ring may confer higher synthetic complexity (lower yields inferred) compared to imidazolidine-diones.
- Electron-withdrawing groups (e.g., 5-chloropyridinyl) could enhance stability over fluorophenyl substituents.
Metal Complexes with Chroman-2,4-dione Ligands
Metal coordination amplifies bioactivity in chroman-dione derivatives:
Key Observations :
- The target compound’s lack of metal coordination may limit its potency compared to metal complexes but reduce toxicity risks.
Biological Activity
Structural Similarity and Related Compounds
Compounds with similar structures, such as chroman-2,4-diones and their derivatives, have been extensively studied for their biological activities.
Anticancer Activity
Chroman-2,4-diones and their derivatives have shown promising anticancer activities. For example, studies on fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds have demonstrated significant anticancer activity against murine melanoma cell lines (B16F10) with IC50 values ranging from 70.74 μM to 228.5 μM .
Anti-Inflammatory and Antimicrobial Activities
Heterocyclic compounds, including those with chroman skeletons, often exhibit anti-inflammatory and antimicrobial properties. For instance, triazolopyrimidine derivatives, which share some structural similarities with the pyridine moiety in the target compound, have shown potent antimicrobial and antibiofilm effects, particularly against Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition
Some chroman derivatives are known to inhibit various enzymes. For example, 4-methylumbelliferone, a coumarin derivative, inhibits hyaluronan biosynthesis by sequestering intracellular UDP-glucuronic acid and inhibiting hyaluronan synthase transcription. This suggests that similar compounds could have enzyme-inhibiting properties .
Potential Biological Activities of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione
Given the structural similarities and the biological activities of related compounds, here are some potential biological activities that could be anticipated for “(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione”:
Anticancer Activity
- Cell Line Studies: Similar to other chroman-2,4-diones, this compound might exhibit anticancer activity against various cancer cell lines. A hypothetical IC50 value could range from 10 μM to 100 μM based on related studies .
Anti-Inflammatory and Antimicrobial Activities
- Microbial Inhibition: The compound could potentially inhibit the growth of Gram-positive and Gram-negative bacteria, as well as exhibit antibiofilm properties, similar to triazolopyrimidine derivatives .
Enzyme Inhibition
- Hyaluronan Synthase Inhibition: Although not directly related, the compound's structural similarity to coumarin derivatives suggests it might have some inhibitory effects on enzymes involved in hyaluronan biosynthesis or other metabolic pathways .
Hypothetical Data Table
Given the lack of specific data on the target compound, here is a hypothetical data table based on related studies:
Case Studies and Detailed Research Findings
While there are no specific case studies or detailed research findings on “(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione,” here are some relevant case studies on similar compounds:
Anticancer Activity of Chroman Derivatives
- A study on fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds showed that these molecules can induce apoptosis in cancer cells and have IC50 values in the range of 70.74 μM to 228.5 μM against B16F10 murine melanoma cells .
Antimicrobial Activity of Triazolopyrimidine Derivatives
- Triazolopyrimidine copper(II) complexes exhibited strong antimicrobial and antibiofilm effects against Gram-positive strains, including MRSA. These complexes also showed low toxicity on normal cells and did not affect membrane integrity .
Enzyme Inhibition by Coumarin Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
